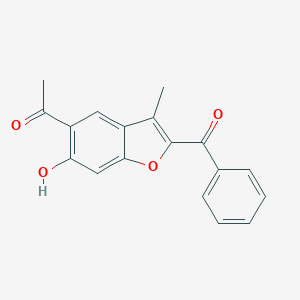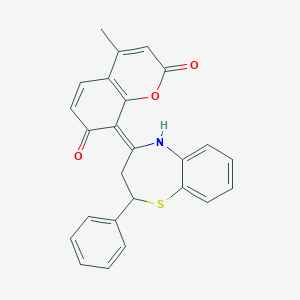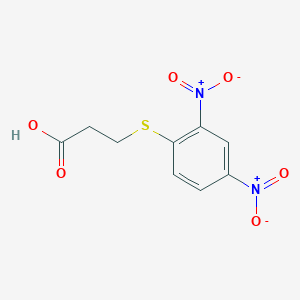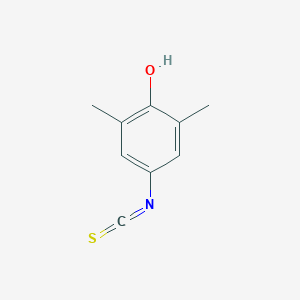![molecular formula C26H29N3O4 B304761 N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B304761.png)
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide is a compound used in scientific research for its potential therapeutic effects. It is a small molecule inhibitor of a protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Mechanism of Action
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of PAK4 by this compound leads to reduced phosphorylation of downstream targets, which results in the observed effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to reduce cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to affect the cytoskeleton, cell adhesion, and cell polarity. These effects are likely due to the inhibition of PAK4, which is involved in these cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide in lab experiments is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other protein kinases. One limitation is the potential for off-target effects, which can occur with any small molecule inhibitor. Another limitation is the need for further studies to determine the optimal dosage and treatment regimen.
Future Directions
For research on N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide include studies on its effects in animal models of cancer. This will provide more information on its potential as a therapeutic agent. Other future directions include the development of more potent and selective PAK4 inhibitors, as well as the identification of biomarkers that can predict response to PAK4 inhibition.
Synthesis Methods
The synthesis of N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide involves several steps. The first step is the reaction of 2-(2-butan-2-ylphenoxy)ethanol with 4-chloro-3-nitropyridine in the presence of a base to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-nitropyridine. The second step is the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-aminopyridine. The third step is the reaction of the amino group with 4-formylphenylboronic acid in the presence of a base to form this compound.
Scientific Research Applications
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been used in scientific research to study the role of PAK4 in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. This compound has also been used to study the effects of PAK4 inhibition on the cytoskeleton, cell adhesion, and cell polarity.
properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c1-4-19(2)22-7-5-6-8-23(22)32-15-16-33-24-10-9-20(17-25(24)31-3)18-28-29-26(30)21-11-13-27-14-12-21/h5-14,17-19H,4,15-16H2,1-3H3,(H,29,30)/b28-18+ |
InChI Key |
NRCCGLWIWBCICC-MTDXEUNCSA-N |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)


![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


